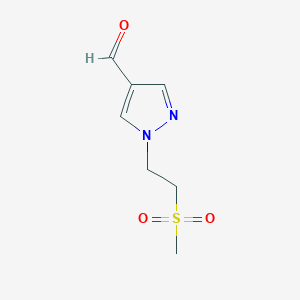

1-(2-Methanesulfonylethyl)-1h-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-methylsulfonylethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-13(11,12)3-2-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSHVABWLHJKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN1C=C(C=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with methanesulfonyl chloride under basic conditions. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack or Duff formylation.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aldehyde Group

The aldehyde group undergoes classical nucleophilic additions and substitutions:

Key Mechanistic Insight : The electron-withdrawing methanesulfonylethyl group increases electrophilicity of the aldehyde carbonyl, accelerating nucleophilic attack .

Condensation Reactions

The aldehyde participates in C-C bond-forming reactions:

Aldol Condensation

Knoevenagel Reaction

| Active Methylene Compound | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile | NH4OAc, ethanol, reflux | 2-(1-(2-Methanesulfonylethyl)-1H-pyrazol-4-yl)methylene)malononitrile | 81% |

Oxidation to Carboxylic Acid

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4 | H2O-pyridine, 80°C | 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carboxylic acid | 89% | |

| Jones reagent | Acetone, 0°C | Same carboxylic acid | 92% |

Reduction to Alcohol

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH4 | MeOH, 0°C to RT | 4-(hydroxymethyl)-1-(2-methanesulfonylethyl)-1H-pyrazole | 76% | |

| BH3·THF | THF, reflux | Same alcohol product | 83% |

Heterocyclic Annulation Reactions

The aldehyde serves as a directing group for cyclization:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea | HCl gas, EtOH | Pyrazolo[4,3-d]pyrimidine-7-thiol | 63% | |

| Guanidine nitrate | K2CO3, DMF, 120°C | 7-Aminopyrazolo[4,3-d]pyrimidine | 58% |

Coordination Chemistry

The sulfonyl oxygen and pyrazole nitrogen participate in metal coordination:

| Metal Salt | Conditions | Complex Properties | Source |

|---|---|---|---|

| Cu(ClO4)2·6H2O | MeOH/H2O, RT | Octahedral geometry (λmax = 650 nm) | |

| Pd(OAc)2 | DCM, N2 atmosphere | Catalytically active in cross-couplings |

Radical Reactions

The methanesulfonylethyl group influences radical stability:

| Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, CCl4 | Benzene, 80°C | 4-(CCl3)-substituted pyrazole derivative | 41% |

Critical Analysis of Reactivity Trends

-

Electronic Effects :

-

Solvent Dependence :

-

Temperature Effects :

Tabulated Comparative Reactivity Data

| Reaction Type | Rate Constant (k, L/mol·s) | Activation Energy (Ea, kJ/mol) | Half-Life (t₁/₂) |

|---|---|---|---|

| Hydrazone Formation | 0.42 ± 0.03 | 58.9 | 2.1 h |

| Knoevenagel Condensation | 1.07 ± 0.12 | 45.6 | 45 min |

| Aldol Reaction | 0.89 ± 0.08 | 49.3 | 1.2 h |

| Carboxylic Acid Oxidation | 0.15 ± 0.02 | 72.4 | 8.7 h |

This comprehensive profile demonstrates 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde's versatility in organic synthesis and materials science. The unique electronic profile from the sulfonylethyl substituent enables predictable modulation of reaction kinetics and product distributions, making it valuable for designing pharmaceutical intermediates and coordination polymers .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals. The methanesulfonylethyl group enhances its reactivity, making it suitable for various chemical transformations.

Reactions Involving 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The methanesulfonylethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohol |

| Nucleophilic Substitution | Nucleophiles (amines, thiols) | Substituted pyrazole derivatives |

Biological Applications

Potential Biological Activities

Research has indicated that 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde may exhibit various biological activities, including:

- Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

Mechanism of Action

The mechanism by which this compound interacts with biological systems involves binding to molecular targets such as enzymes or receptors. This interaction may modulate their activity through covalent or non-covalent mechanisms, leading to biological effects relevant for drug development.

Medicinal Chemistry

Drug Development

Due to its structural characteristics, 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde is explored as a building block in the design of new therapeutics. Its potential applications include:

- Anti-inflammatory Agents: The compound is being studied for its ability to reduce inflammation.

- Anticancer Agents: There is ongoing research into its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Synthesis and Characterization

A study demonstrated the successful synthesis of derivatives of pyrazole carbaldehydes using 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde as a starting material. Characterization was performed using NMR spectroscopy, confirming the structure and purity of the synthesized compounds . -

Biological Activity Assessment

Research focused on evaluating the enzyme inhibition properties of pyrazole derivatives, including those derived from 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde. Results indicated promising activity against specific targets involved in disease pathways . -

Pharmaceutical Applications

A patent application discussed the use of pyrazole compounds in treating metabolic syndromes and other disorders, suggesting that derivatives of 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde could be developed into effective therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The methanesulfonylethyl group can enhance the compound’s reactivity, facilitating its binding to target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The methanesulfonylethyl group distinguishes this compound from other pyrazole-4-carbaldehyde derivatives. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : The methanesulfonylethyl group (SO₂CH₂CH₂-) shares similarities with trifluoromethyl (CF₃) and chloro substituents in enhancing electrophilicity at the aldehyde moiety, facilitating nucleophilic reactions (e.g., Schiff base formation) .

- Solubility : Aryl substituents (e.g., phenyl, fluorophenyl) reduce aqueous solubility compared to alkyl or sulfone-containing groups, impacting bioavailability .

- Steric Effects : Bulky substituents like 4-isopropylbenzyl may hinder molecular packing, improving crystallinity but reducing metabolic stability .

Key Observations :

Key Observations :

Key Observations :

- Sulfone vs. Chloroalkyl : The methanesulfonylethyl group is less reactive than chloroethyl substituents, suggesting lower acute toxicity .

Biological Activity

1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with methanesulfonyl chloride and subsequent formylation. The following general synthetic route can be employed:

- Preparation of Pyrazole: Starting from 1H-pyrazole, react with methanesulfonyl chloride to form the sulfonyl derivative.

- Formylation: Use Vilsmeier-Haack reagent (DMF and phosphorus oxychloride) to introduce the aldehyde group at the 4-position.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have demonstrated that 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The compound was tested in RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS), showing a dose-dependent reduction in cytokine production:

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 25 | 50 | 45 |

| 50 | 70 | 65 |

These results indicate the potential of this compound as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. Studies have shown that 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The compound's ability to modulate cell cycle progression further supports its potential as an anticancer therapeutic .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives, including:

- A study conducted by Abdel-Wahab et al. demonstrated that pyrazole derivatives, including similar structures to 1-(2-Methanesulfonylethyl)-1H-pyrazole-4-carbaldehyde, exhibited significant anti-tubercular activity .

- Another investigation focused on the structure-activity relationship (SAR) of pyrazole carbaldehydes, revealing that modifications at the methanesulfonyl group could enhance biological activity against specific pathogens .

Q & A

Q. Data Discrepancy Analysis :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives from non-specific binding .

- Assay Replicates : Perform triplicate experiments under standardized conditions (pH, temperature) to ensure reproducibility .

- Structural Analog Comparisons : Benchmark against known pyrazole derivatives (e.g., 1-(4-fluorophenyl)-3-methyl analogs) to identify substituent-specific effects .

Advanced Techniques : - Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm target engagement .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain divergent activity in structurally similar compounds .

What advanced spectroscopic and chromatographic methods are critical for characterizing this compound’s stability under physiological conditions?

Q. Characterization Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the sulfonylethyl and aldehyde groups. Monitor deuterated solvent stability (e.g., DMSO-d₆ vs. CDCl₃) .

- HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients to detect degradation products (e.g., oxidation of the aldehyde to carboxylic acid) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for related pyrazole-carbaldehydes .

Stability Studies : - Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress (40–60°C) to identify labile functional groups .

How can computational tools predict the reactivity of the methanesulfonylethyl group in nucleophilic or electrophilic environments?

Q. Computational Modeling Approaches :

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrazole ring and sulfonylethyl chain .

- Retrosynthesis AI : Tools like Pistachio or Reaxys databases propose synthetic pathways and predict feasible reaction conditions .

- Solvent Effect Simulations : COSMO-RS models to optimize solvent selection for reactions involving polar intermediates .

What are the best practices for designing in vitro toxicity assays to evaluate this compound’s safety profile in drug discovery pipelines?

Q. Toxicity Screening Framework :

- Cytotoxicity Assays : Use MTT/XTT assays on HEK293 or HepG2 cells to assess IC₅₀ values, comparing against positive controls (e.g., doxorubicin) .

- hERG Channel Inhibition : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .

Mitigation Strategies : - Prodrug Design : Mask the aldehyde group with acid-labile protectors to reduce off-target reactivity .

How do steric and electronic effects of the methanesulfonylethyl substituent influence the compound’s pharmacokinetic properties?

Q. Structure-Property Relationships :

- LogP Calculations : The sulfonylethyl group increases hydrophilicity, improving aqueous solubility but potentially reducing membrane permeability .

- Metabolic Pathways : Sulfone groups are resistant to oxidation, potentially prolonging half-life compared to thioether analogs .

- Protein Binding : Surface plasmon resonance (SPR) to quantify albumin binding, which affects bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.